Propicillin

Description

This compound is a semisynthetic, acid stable, penicillin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.

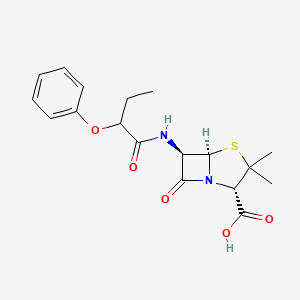

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11?,12-,13+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCWPKXKMNXINF-XQERAMJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046291 | |

| Record name | Propicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-27-9 | |

| Record name | Propicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propicillin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1R260V33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Propicillin on Bacterial Cell Wall Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is primarily due to a rigid, mesh-like polymer called peptidoglycan. This polymer consists of long glycan chains cross-linked by short peptide bridges. The final and crucial step in the synthesis of this protective layer is the cross-linking of these peptide chains, a reaction catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs), specifically their DD-transpeptidase domain.[1]

Propicillin, like all penicillin-class antibiotics, acts as an inhibitor of these essential PBP enzymes. The core of its mechanism lies in the structural similarity between its beta-lactam ring and the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the natural substrate for the transpeptidase enzyme.[2] This molecular mimicry allows this compound to bind to the active site of the PBP.

Upon binding, the highly reactive beta-lactam ring of this compound is attacked by a serine residue in the active site of the PBP. This results in the formation of a stable, covalent penicilloyl-enzyme complex.[3] This acylation of the PBP active site is effectively an irreversible inhibition, rendering the enzyme incapable of performing its normal function of cross-linking the peptidoglycan strands.[4]

The inhibition of transpeptidation leads to the formation of a weakened and defective cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and death.[2] This targeted action on a structure unique to bacteria makes this compound selectively toxic to bacterial cells with minimal effect on human cells, which lack a cell wall.[2]

Quantitative Data

Specific quantitative data for this compound's binding affinity to various PBPs and its minimum inhibitory concentrations (MICs) against a broad range of bacteria are not extensively available in the current body of scientific literature. To provide a relevant quantitative context, the following tables summarize this data for other well-characterized penicillins.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Selected Penicillins

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. It is a key measure of an antibiotic's potency.

| Antibiotic | Bacterium | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Penicillin G | Staphylococcus aureus (penicillin-susceptible) | ≤0.015 - 0.4 | 0.4 | 24 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | - | - | |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.12 - 1.0 | - | - | |

| Streptococcus pneumoniae (penicillin-resistant) | ≥2.0 | - | - | |

| Ampicillin | Escherichia coli | - | - | >32 |

| Piperacillin | Escherichia coli | - | 16 | 64 |

| Pseudomonas aeruginosa | - | 16 | >128 |

Data compiled from multiple sources for illustrative purposes. MIC values can vary significantly based on the specific strain and testing methodology.

Table 2: Comparative PBP Binding Affinities (IC₅₀) of Selected Penicillins

The 50% inhibitory concentration (IC₅₀) represents the concentration of an antibiotic required to inhibit the binding of a fluorescently labeled penicillin to a specific PBP by 50%. A lower IC₅₀ value indicates a higher binding affinity.

| Antibiotic | Bacterium | PBP Target | IC₅₀ (µg/mL) |

| Piperacillin | Escherichia coli | PBP3 | ~0.01 |

| Ampicillin | Escherichia coli | PBP2 | ~0.1 |

| PBP3 | ~0.1 | ||

| PBP4 | ~0.07 | ||

| Mecillinam | Escherichia coli | PBP2 | 0.16 |

Data is illustrative and sourced from studies on various penicillin derivatives. Specific values for this compound are not available.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standardized method for determining the MIC of an antimicrobial agent.

-

Preparation of Antibiotic Stock Solution:

-

Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in an appropriate solvent.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control for bacterial growth (no antibiotic), and well 12 will be a negative control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final bacterial inoculum to wells 1 through 11. Add 100 µL of sterile MHB to well 12.

-

Seal the plate and incubate at 35-37°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.

-

Protocol for Competitive PBP Binding Assay

This assay determines the binding affinity (IC₅₀) of an unlabeled antibiotic (this compound) by measuring its ability to compete with a fluorescently labeled penicillin for binding to PBPs.

-

Preparation of Bacterial Membranes:

-

Grow the target bacterial strain to mid-logarithmic phase and harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., PBS, pH 7.4).

-

Lyse the cells using sonication or a French press.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes.

-

Add varying concentrations of this compound to the tubes and incubate for a defined period (e.g., 30 minutes at 37°C) to allow for binding to the PBPs.

-

Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to each tube and incubate for an additional 10-15 minutes.

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the percentage of fluorescent probe binding against the logarithm of the this compound concentration.

-

The IC₅₀ value is determined as the concentration of this compound that results in a 50% reduction in the fluorescence signal.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Molecular mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship in PBP Binding Assay

Caption: Logical relationship in the competitive PBP binding assay.

References

An In-depth Technical Guide to the Synthesis and Purification of Propicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Propicillin, a semi-synthetic penicillin. The document details the chemical synthesis route starting from the key precursor, 6-aminopenicillanic acid (6-APA), and outlines various purification techniques, including crystallization and chromatographic methods, to obtain high-purity this compound potassium salt.

Synthesis of this compound

This compound, chemically known as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxybutanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is synthesized via the acylation of 6-aminopenicillanic acid (6-APA) with a suitable acylating agent. A common and effective method involves the use of 4-phenoxybutyryl chloride. To enhance the reaction efficiency and yield, the 6-APA is often silylated prior to acylation.

Synthesis Pathway

The synthesis of this compound from 6-APA and 4-phenoxybutyryl chloride can be visualized as a two-step process: silylation of 6-APA followed by acylation.

Experimental Protocol: Synthesis of this compound via Silylated 6-APA

This protocol is adapted from a general method for the acylation of 6-APA.[1]

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

Trimethylchlorosilane (TMCS)

-

4-Phenoxybutyryl chloride

-

Methylene (B1212753) chloride (anhydrous)

Procedure:

-

Silylation of 6-APA:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 6-APA (1 mole equivalent) and urea (1.5 mole equivalents) in anhydrous methylene chloride.

-

Add triethylamine (2.5 mole equivalents) to the stirred suspension at room temperature (20-25°C).

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add trimethylchlorosilane (TMCS) (2.5 mole equivalents) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete silylation.

-

-

Acylation:

-

Cool the suspension of silylated 6-APA to -20°C to -10°C.

-

Slowly add a solution of 4-phenoxybutyryl chloride (1 mole equivalent) in anhydrous methylene chloride via the dropping funnel, maintaining the temperature below -5°C.

-

After the addition, continue stirring the reaction mixture at -10°C to 0°C for 2-3 hours.

-

-

Work-up and Isolation of Crude this compound:

-

Quench the reaction by adding a mixture of water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude this compound.

-

Purification of this compound

Crude this compound requires purification to remove unreacted starting materials, by-products, and other impurities. Common methods include crystallization of its potassium salt and chromatographic techniques.

Purification by Crystallization of this compound Potassium Salt

This method involves converting the free acid form of this compound to its potassium salt, which can then be crystallized from a suitable solvent system.

Experimental Protocol: Crystallization of this compound Potassium Salt

This protocol is based on a general method for the crystallization of penicillin potassium salts.[2][3]

Materials:

-

Crude this compound

-

Potassium acetate (B1210297) or Potassium 2-ethylhexanoate (B8288628) solution in a suitable alcohol (e.g., ethanol (B145695) or isopropanol)

-

Organic solvent (e.g., ethyl acetate, acetone, or a mixture)

-

Anti-solvent (e.g., n-hexane or diethyl ether)

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable organic solvent like ethyl acetate or acetone.

-

Slowly add a solution of potassium acetate or potassium 2-ethylhexanoate (1 mole equivalent) in ethanol or isopropanol (B130326) with vigorous stirring.

-

The this compound potassium salt will start to precipitate. Continue stirring for 1-2 hours at room temperature to ensure complete salt formation.

-

To enhance crystallization, an anti-solvent such as n-hexane or diethyl ether can be slowly added until turbidity is observed.

-

Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the crystalline this compound potassium salt by filtration.

-

Wash the crystals with a cold mixture of the crystallization solvent and the anti-solvent.

-

Dry the crystals under vacuum to obtain pure this compound potassium salt.

| Parameter | Value/Condition | Reference |

| Purity Achieved | >98% | [3] |

| Typical Yield | 90-98% | [3][4] |

Purification by Chromatography

Chromatographic methods offer high-resolution purification of this compound. Both traditional column chromatography and High-Performance Liquid Chromatography (HPLC) can be employed.

2.2.1. Column Chromatography

A patent describes the purification of this compound using Toyopearl HW-40F filler, achieving a high yield.

Experimental Protocol: Column Chromatography of this compound

Materials:

-

Crude this compound

-

Toyopearl HW-40F chromatographic filler

-

Eluent: 0.3 mol/L Sodium acetate buffer (pH 4.0)

Procedure:

-

Pack a chromatographic column with Toyopearl HW-40F filler.

-

Dissolve the crude this compound in water.

-

Load the sample onto the column.

-

Elute the column with 0.3 mol/L sodium acetate buffer (pH 4.0) at a flow rate of 1 BV/hr at 25°C.

-

Collect the fractions containing this compound.

-

Lyophilize the collected fractions to obtain purified this compound.

| Parameter | Value/Condition | Reference |

| Yield | 94.2% |

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both analytical and preparative purification of this compound.

Analytical HPLC Method:

An established HPLC method for the analysis of this compound utilizes a reverse-phase column.[5]

-

Column: Newcrom R1

-

Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]

-

Detection: UV

Preparative HPLC:

The analytical method can be scaled up for preparative separation to isolate this compound from its impurities.[5] The specific gradient and loading conditions would need to be optimized based on the crude sample composition.

Workflow and Logical Relationships

The overall process from synthesis to purified product can be visualized in the following workflow diagram.

Data Summary

The following table summarizes the quantitative data for the different purification methods discussed.

| Purification Method | Key Parameters | Achieved Purity | Yield | Reference |

| Crystallization (Potassium Salt) | Solvent system: Organic solvent/anti-solvent | >98% | 90-98% | [3][4] |

| Column Chromatography | Stationary Phase: Toyopearl HW-40FEluent: 0.3M NaOAc, pH 4.0 | Not specified | 94.2% | |

| HPLC | Column: Reverse Phase (e.g., Newcrom R1) | High (Analytical/Preparative) | Method dependent | [5] |

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to optimize the described protocols based on their specific laboratory conditions and desired product specifications.

References

- 1. GB2034695A - Acylation of 6-APA via silyl intermediates - Google Patents [patents.google.com]

- 2. US2719149A - Preparation of crystalline potassium penicillin - Google Patents [patents.google.com]

- 3. WO2007063107A1 - Process for the preparation of a potassium salt of penicillin - Google Patents [patents.google.com]

- 4. EA017121B1 - Process for the preparation of a potassium salt of penicillin g - Google Patents [patents.google.com]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

In-Depth Technical Guide: Propicillin's Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity of propicillin against gram-positive bacteria. This compound is a semi-synthetic, acid-stable penicillin antibiotic.[1] This document outlines the established methodologies for determining its efficacy, its mechanism of action, and presents a framework for evaluating its potential in research and drug development.

Mechanism of Action

This compound, as a member of the beta-lactam class of antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1] The key steps in its mechanism of action are as follows:

-

Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[1]

-

Inhibition of Peptidoglycan Cross-linking : The inactivation of PBPs interferes with the transpeptidation process, which is the cross-linking of peptidoglycan chains. This cross-linking is essential for the strength and rigidity of the bacterial cell wall.[1]

-

Disruption of Cell Wall Synthesis : The inhibition of peptidoglycan cross-linking disrupts the synthesis of the cell wall, leading to a weakened structure.[1]

-

Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[1]

The following diagram illustrates the signaling pathway of beta-lactam antibiotics like this compound:

Quantitative Data on Spectrum of Activity

A comprehensive search of publicly available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of gram-positive bacteria. This may be due to this compound being an older or less commonly studied penicillin derivative, with much of the contemporary research focusing on newer generation beta-lactams.

To facilitate further research and a standardized comparison, the following table is provided as a template for presenting experimentally determined MIC data for this compound. Researchers are encouraged to use the detailed experimental protocols in the subsequent section to generate this critical data.

| Gram-Positive Bacterium | Strain ID (e.g., ATCC) | This compound MIC (µg/mL) |

| Staphylococcus aureus | ||

| Streptococcus pneumoniae | ||

| Enterococcus faecalis | ||

| Bacillus subtilis | ||

| Listeria monocytogenes | ||

| Other (Specify) |

Experimental Protocols for Determining Minimum Inhibitory Concentration (MIC)

The determination of the MIC is crucial for quantifying the in vitro activity of an antimicrobial agent. The two gold-standard methods, broth microdilution and agar (B569324) dilution, are detailed below.

Broth Microdilution Method

This method involves testing the susceptibility of microorganisms to antibiotics in a liquid growth medium in a microtiter plate.

3.1.1. Materials

-

This compound powder of known purity

-

Appropriate solvent for this compound (e.g., sterile distilled water or as specified by the manufacturer)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains to be tested

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

3.1.2. Procedure

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.

-

Serial Dilution: Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Dispense 50 µL of the appropriate this compound dilution into each well of the 96-well plate.

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final antibiotic concentrations.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the test organisms are inoculated.

3.2.1. Materials

-

This compound powder of known purity

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains to be tested

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

3.2.2. Procedure

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of twofold dilutions of the this compound stock solution.

-

For each concentration, add a defined volume of the this compound dilution to molten MHA (cooled to 45-50°C) to achieve the desired final concentration.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare a control plate containing no antibiotic.

-

-

Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

-

Inoculation:

-

Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, starting from the lowest to the highest concentration.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading and Interpretation:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

The Rise and Recess of a Semisynthetic Penicillin: A Technical Guide to Propicillin

An In-depth Review of its Discovery, Synthesis, and Clinical History

Abstract

Propicillin, a semisynthetic, acid-stable penicillin, emerged in the mid-20th century as an orally bioavailable alternative to early penicillins. This technical guide provides a comprehensive overview of the discovery, development, and historical clinical application of this compound. It details its mechanism of action, antimicrobial spectrum, and the synthetic chemistry involved in its production from 6-aminopenicillanic acid (6-APA). Furthermore, this document presents a compilation of available, though limited, quantitative data on its efficacy and pharmacokinetics, alongside standardized experimental protocols for its synthesis and microbiological assay. This guide is intended for researchers, scientists, and drug development professionals interested in the history and science of beta-lactam antibiotics.

Introduction

The discovery of penicillin by Alexander Fleming in 1928 revolutionized modern medicine.[1] The subsequent challenge was to develop derivatives with improved properties, such as stability in gastric acid for oral administration and a broader spectrum of activity. This led to the era of semisynthetic penicillins, with this compound being a notable, albeit less enduring, member of this class. This compound is chemically designated as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[2]

Developed in 1961 through a collaboration between Beecham Research Laboratories and Bristol-Myers Laboratories, this compound offered the advantage of being acid-stable and could be administered orally as its potassium salt.[3][4] Its antibacterial spectrum is similar to that of benzylpenicillin, showing particular efficacy against streptococcal infections. However, like many early penicillins, it is susceptible to degradation by bacterial beta-lactamase enzymes. This guide delves into the technical details of this compound's journey from its discovery to its use in clinical practice.

Discovery and History of Use

The development of this compound was a direct result of the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), which provided a versatile scaffold for the synthesis of a vast array of semisynthetic penicillins.[5] By modifying the acyl side chain attached to the 6-amino group, researchers could fine-tune the pharmacological properties of the resulting antibiotic.

This compound was synthesized with the goal of achieving better oral absorption and acid stability compared to Penicillin G.[3] Its clinical use, which likely peaked in the 1960s and 1970s, was primarily for the treatment of infections caused by gram-positive bacteria, especially streptococci. However, with the advent of broader-spectrum and beta-lactamase-resistant penicillins (e.g., amoxicillin, flucloxacillin), the clinical utility of this compound waned. Today, it is rarely, if ever, used in clinical practice.

Mechanism of Action

Like all beta-lactam antibiotics, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[2][6]

Signaling Pathway of this compound's Mechanism of Action:

Caption: Mechanism of action of this compound.

The key steps in its mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.[2][6]

-

Inhibition of Transpeptidation: The inactivation of PBPs interferes with the transpeptidation reaction, which is the final step in peptidoglycan synthesis. This process is crucial for the cross-linking of the polysaccharide chains that form the structural backbone of the cell wall.[5]

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[2]

Quantitative Data

Specific quantitative data for this compound is sparse in modern literature. The following tables summarize representative data for penicillins with similar properties, such as Penicillin V, to provide a comparative context.

In Vitro Efficacy (Minimum Inhibitory Concentration - MIC)

MIC values are a critical measure of an antibiotic's potency against a specific microorganism.[7]

| Bacterium | This compound/Similar Penicillin MIC (µg/mL) |

| Streptococcus pyogenes | 0.006 (for Penicillin G)[8] |

| Staphylococcus aureus (penicillin-susceptible) | 0.4 - 24 (for Penicillin G)[9] |

Note: The provided MIC value for Streptococcus pyogenes is for Penicillin G, which has a similar spectrum to this compound.[8] The range for Staphylococcus aureus is also for Penicillin G.[9]

Pharmacokinetic Parameters

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug.

| Parameter | Value (for similar oral penicillins) |

| Time to Peak Concentration (Tmax) | ~1 hour |

| Oral Bioavailability | 60-70% (for Penicillin V)[5] |

| Serum Protein Binding | ~80% (for Penicillin V)[4] |

| Elimination Half-life (t½) | 30-60 minutes[10] |

Note: These values are for Penicillin V and are intended to be representative.[4][5][10]

Experimental Protocols

The following sections detail generalized protocols for the synthesis and microbiological assay of semisynthetic penicillins like this compound.

Synthesis of this compound from 6-Aminopenicillanic Acid (6-APA)

The synthesis of this compound involves the acylation of the primary amine of 6-APA with 2-phenoxybutyryl chloride.

Logical Workflow for the Chemical Synthesis of this compound:

References

- 1. In vitro antibiotic activity against intraosteoblastic Staphylococcus aureus: a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [In-vitro activity and pharmacokinetics of this compound, penicillin V and phenethicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Penicillin - Wikipedia [en.wikipedia.org]

- 6. porkcheckoff.org [porkcheckoff.org]

- 7. scribd.com [scribd.com]

- 8. media.neliti.com [media.neliti.com]

- 9. benchchem.com [benchchem.com]

- 10. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

Propicillin: A Technical Guide to its Classification as a Beta-Lactam Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propicillin is a semi-synthetic antibiotic belonging to the penicillin group.[1] First synthesized in 1961, it is an acid-stable compound, allowing for oral administration, typically as its potassium salt.[2][3] Its antibacterial spectrum and activity are very similar to that of phenoxymethylpenicillin (Penicillin V).[2] This guide provides a detailed examination of this compound's classification, mechanism of action, in-vitro efficacy, and the experimental protocols used to determine its activity.

Classification of this compound

This compound is unequivocally classified as a beta-lactam antibiotic.[4] This broad class of antibacterial agents is defined by the presence of a beta-lactam ring in their molecular structure.[5][6] The classification of beta-lactam antibiotics is based on their core chemical structure. This compound falls within the Penicillin subgroup, which is characterized by a beta-lactam ring fused to a five-membered thiazolidine (B150603) ring.[5][6] This core structure is known as a penam.[6]

This compound is further categorized as a beta-lactamase sensitive penicillin, meaning it is susceptible to degradation by beta-lactamase enzymes produced by some resistant bacteria.[1][2]

References

- 1. Phenoxymethylpenicillin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Propicillin's Interaction with Penicillin-Binding Proteins: A Technical Overview

For Immediate Release

This technical guide provides a detailed exploration of the binding affinity of propicillin to penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and antimicrobial resistance. It synthesizes the current understanding of this compound-PBP interactions, details the experimental methodologies used to study these interactions, and visualizes the underlying molecular and experimental frameworks.

Introduction

This compound is a semisynthetic, acid-stable penicillin antibiotic that exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[1] This is achieved through the acylation of penicillin-binding proteins (PBPs), a group of bacterial enzymes crucial for the cross-linking of peptidoglycan chains.[2][3] The inactivation of these enzymes compromises the structural integrity of the cell wall, leading to cell lysis and death.[1] While this general mechanism is well-understood for the penicillin class of antibiotics, a comprehensive review of the scientific literature reveals a notable absence of specific quantitative binding affinity data (e.g., Kd, Ki, or IC50 values) for this compound with various PBPs.

This guide will therefore focus on the broader context of phenoxymethylpenicillin (penicillin V), a structurally analogous compound, to provide illustrative quantitative data. Furthermore, it will delve into the sophisticated experimental techniques employed to measure these binding affinities and explore a known signaling pathway that is triggered by the interaction of β-lactams with a specific PBP.

Quantitative Analysis of Penicillin V Binding to PBP2x

Due to the lack of specific binding affinity data for this compound, this section presents data for phenoxymethylpenicillin (penicillin V), a closely related compound, interacting with both penicillin-sensitive (S-PBP2x) and penicillin-resistant (R-PBP2x) forms of PBP2x from Streptococcus pneumoniae. This data is crucial for understanding the molecular basis of resistance, as a lower binding affinity (higher Kd) in resistant strains correlates with reduced antibiotic efficacy.

| Compound | PBP Target | Organism | Binding Affinity (Kd) |

| Penicillin V | S-PBP2x | Streptococcus pneumoniae | 0.11 µM[4] |

| Penicillin V | R-PBP2x | Streptococcus pneumoniae | 1.28 µM[4] |

Signaling Pathways Modulated by PBP-Lactam Interaction

Beyond the direct inhibition of peptidoglycan synthesis, the binding of β-lactam antibiotics to PBPs can also trigger specific signaling cascades. A notable example is the activation of the extracytoplasmic function (ECF) σ factor σP in Bacillus thuringiensis. In this pathway, the penicillin-binding protein PbpP acts as a sensor for β-lactams. The binding of a β-lactam antibiotic to PbpP initiates a proteolytic cascade that leads to the degradation of the anti-σ factor RsiP, releasing σP to activate the transcription of genes, including those encoding β-lactamases, which confer antibiotic resistance.[5]

Experimental Protocols for Determining Binding Affinity

The quantification of binding affinity between a ligand, such as this compound, and its protein target is fundamental to drug discovery and development. Several biophysical techniques are routinely employed for this purpose.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In the context of PBP-penicillin interactions, a fluorescently labeled penicillin derivative (e.g., BOCILLIN FL) is used. When unbound, this small molecule rotates rapidly, resulting in low fluorescence polarization. Upon binding to a large PBP, its rotation is slowed, leading to an increase in fluorescence polarization. This change can be used to determine binding constants in a competitive assay format.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand to a protein. It is a label-free in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). In a typical experiment, a solution of the ligand (this compound) is titrated into a solution of the protein (PBP), and the heat released or absorbed is measured after each injection.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free, real-time technique for studying biomolecular interactions. One of the binding partners (e.g., PBP) is immobilized on a sensor chip surface, and the other (e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Conclusion

The interaction between this compound and penicillin-binding proteins is central to its antibacterial activity. While specific quantitative binding data for this compound remains to be published, the study of its close analog, penicillin V, provides valuable insights into the affinity and resistance mechanisms at the molecular level. The advanced biophysical techniques detailed in this guide are instrumental in elucidating the thermodynamics and kinetics of such interactions. Furthermore, the discovery of PBP-mediated signaling pathways highlights the complexity of bacterial responses to β-lactam antibiotics, opening new avenues for research and the development of novel therapeutic strategies. Future studies are warranted to generate specific binding data for this compound against a range of PBPs from various clinically relevant bacteria.

References

Propicillin: An In-Depth Technical Guide to In Vitro Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propicillin is a semisynthetic, acid-stable penicillin antibiotic with a targeted spectrum of activity primarily against Gram-positive cocci. As a member of the β-lactam class of antibiotics, its mechanism of action involves the disruption of bacterial cell wall synthesis, leading to cell lysis and death. This technical guide provides a comprehensive overview of the in vitro antibacterial properties of this compound, including its mechanism of action, spectrum of activity, and available quantitative data. Detailed experimental protocols for assessing its antibacterial efficacy are also presented, alongside visualizations of key pathways and workflows to support research and development in the field of antibacterial agents.

Mechanism of Action

This compound, like all penicillin derivatives, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the bacterial cell, and its disruption renders the cell susceptible to osmotic lysis.

The key steps in the mechanism of action are as follows:

-

Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to and inactivates PBPs, which are bacterial enzymes located on the inner membrane of the bacterial cell wall.[1][2]

-

Inhibition of Transpeptidation : PBPs are essential for the cross-linking of peptidoglycan chains. By binding to the active site of these enzymes, this compound blocks the transpeptidation reaction that forms the peptide cross-links.

-

Disruption of Cell Wall Synthesis : The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, leading to the cessation of cell growth and division.

-

Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death. This process is often mediated by bacterial cell wall autolytic enzymes called autolysins.[2]

This compound is classified as a β-lactamase-sensitive penicillin, meaning its β-lactam ring can be hydrolyzed and inactivated by β-lactamase enzymes produced by some resistant bacteria.

Mechanism of this compound Action

Spectrum of Antibacterial Activity

This compound's antibacterial spectrum is primarily focused on Gram-positive cocci. Its activity is similar to that of benzylpenicillin and penicillin V. It is particularly effective against streptococcal infections. However, as a penicillinase-sensitive agent, its utility against many strains of Staphylococcus aureus is limited due to the high prevalence of β-lactamase production in this species.

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in recent literature. The following tables provide a summary of available data, including comparative data for other relevant penicillins to provide context for its in vitro potency.

Table 1: In Vitro Activity of this compound and Comparative Penicillins against Streptococcus pyogenes

| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| This compound | Data not readily available | Data not readily available | Data not readily available |

| Penicillin G | 0.0005 - 0.063 | ≤0.015 | 0.015 |

| Ampicillin | 0.03 | 0.03 | 0.03 |

Note: Data for Penicillin G and Ampicillin are sourced from a study on S. pyogenes isolates from severe infections in children.[3]

Table 2: In Vitro Activity of this compound and Comparative Penicillins against Staphylococcus aureus (Penicillin-Susceptible)

| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| This compound | Data not readily available | Data not readily available | Data not readily available |

| Penicillin G | ≤0.015 - 0.125 | ≤0.015 | 0.125 |

Note: Data for Penicillin G is sourced from a study on penicillin-susceptible S. aureus from osteoarticular infections in children.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely used technique.

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial twofold dilutions of the this compound stock solution in broth in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubate the plate at 35-37°C for 18-24 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the organism.

-

MIC Determination Workflow

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.

Protocol: Time-Kill Assay

-

Preparation of Inoculum and Antibiotic Solutions:

-

Prepare a standardized bacterial inoculum as described for the MIC assay (final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL).

-

Prepare this compound solutions at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).

-

-

Assay Setup:

-

Add the bacterial inoculum to flasks containing the different concentrations of this compound.

-

Include a growth control flask (inoculum without antibiotic).

-

Incubate all flasks at 35-37°C with shaking.

-

-

Sampling and Viable Cell Counts:

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial tenfold dilutions of each aliquot in sterile saline or broth.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each antibiotic concentration.

-

Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Conclusion

This compound is a penicillinase-sensitive penicillin with a focused in vitro antibacterial activity against Gram-positive cocci, particularly streptococci. Its mechanism of action, through the inhibition of penicillin-binding proteins and subsequent disruption of cell wall synthesis, is well-established for the β-lactam class of antibiotics. While recent quantitative data on its potency is not extensively available, historical context places its efficacy in a similar range to that of penicillin G and penicillin V against susceptible organisms. The standardized methodologies for MIC determination and time-kill assays provide a robust framework for further in vitro characterization of this compound and its potential applications in the current landscape of antimicrobial research and development. Further studies are warranted to generate contemporary quantitative data and to fully elucidate its comparative efficacy against a broader range of clinical isolates.

References

- 1. karger.com [karger.com]

- 2. [In-vitro activity and pharmacokinetics of this compound, penicillin V and phenethicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Going Back in Time: Increasing Penicillin Susceptibility among Methicillin-Susceptible Staphylococcus aureus Osteoarticular Infections in Children - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propicillin for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the penicillin antibiotic, propicillin, including its core molecular attributes, mechanism of action, and detailed experimental protocols for its biological evaluation.

Core Molecular Data

This compound is a semisynthetic penicillin antibiotic.[1] Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂N₂O₅S | [1] |

| Molecular Weight | 378.4 g/mol | [1] |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [1] |

| CAS Number | 551-27-9 | [1] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other penicillin-class antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1] The primary target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1] These enzymes are essential for the cross-linking of peptidoglycan chains, which are critical components that provide structural integrity to the bacterial cell wall.

The binding of this compound to PBPs inactivates these enzymes, preventing the formation of a stable and functional cell wall.[1] This interference with cell wall synthesis leads to a weakening of the cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1]

Signaling Pathway of this compound Action

The following diagram illustrates the key steps in the mechanism of action of this compound, leading to bacterial cell lysis.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available and may be subject to proprietary restrictions, the general method for the preparation of semisynthetic penicillins involves the acylation of 6-aminopenicillanic acid (6-APA).

General Synthesis Strategy:

-

Preparation of the Acylating Agent: The synthesis of this compound requires the corresponding acyl chloride, which is 2-phenoxybutyryl chloride. This can be synthesized from 2-phenoxybutyric acid.

-

Acylation of 6-APA: 6-aminopenicillanic acid (6-APA) is reacted with 2-phenoxybutyryl chloride in a suitable solvent and under controlled temperature and pH conditions.

-

Purification: The resulting this compound is then purified using techniques such as crystallization and chromatography to yield the final product.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method.

Materials:

-

This compound powder

-

Appropriate bacterial strain(s)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and pipettors

-

Spectrophotometer

-

Incubator

Protocol:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a known amount of this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last well. This will create a range of decreasing this compound concentrations.

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

-

-

Controls:

-

Growth Control: Wells containing only broth and the bacterial inoculum (no this compound).

-

Sterility Control: Wells containing only broth (no bacteria or this compound).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Alternatively, the optical density (OD) of the wells can be read using a microplate reader at a wavelength of 600 nm.

-

Experimental Workflow for MIC Determination

The following diagram outlines the workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Propicillin: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of propicillin, a beta-lactam antibiotic. Due to the limited availability of direct quantitative data for this compound, this document leverages information on its close structural analog, phenoxymethylpenicillin potassium (Penicillin V Potassium), to provide valuable insights for laboratory applications.

This compound and its Analog, Phenoxymethylpenicillin (Penicillin V)

This compound is a penicillin antibiotic characterized by its phenoxyethyl side chain. It shares a core beta-lactam structure with other penicillins. Phenoxymethylpenicillin, also known as Penicillin V, is a closely related compound with a phenoxymethyl (B101242) side chain. The potassium salt of Penicillin V is commonly used in pharmaceutical formulations. Given their structural similarity, the solubility and stability characteristics of Penicillin V potassium offer a strong predictive model for the behavior of this compound in laboratory settings.

Solubility of this compound (as Phenoxymethylpenicillin Potassium)

The solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development and various in vitro and in vivo studies. The following table summarizes the available solubility data for phenoxymethylpenicillin potassium in common laboratory solvents.

Table 1: Solubility of Phenoxymethylpenicillin Potassium in Common Solvents

| Solvent | Solubility | Observations |

| Water | Soluble, ≥ 100 mg/mL at 22.2°C[1] | Solubility is pH-dependent.[2] |

| Dimethyl Sulfoxide (DMSO) | 1 mg/mL (Sonication recommended)[3] | A stock solution of 12 mg/mL can be achieved with ultrasonic treatment.[4] |

| Methanol | Soluble[5] | |

| Ethanol | 1 g in ~150 mL (approx. 6.67 mg/mL)[1] | Solubility in ethanol-water mixtures increases with temperature and the mole fraction of water.[6][7] |

| Acetone | Soluble[2] | |

| Ether | Almost insoluble[5] | |

| Liquid Paraffin | Practically insoluble[2] |

Stability of this compound and Related Beta-Lactam Antibiotics

The stability of beta-lactam antibiotics is a major consideration in their formulation and handling. The primary route of degradation is the hydrolysis of the beta-lactam ring, leading to a loss of antibacterial activity.[8] Key factors influencing stability include pH, temperature, and the presence of certain excipients.[8]

Table 2: Stability Profile of Phenoxymethylpenicillin Potassium and Other Beta-Lactams

| Condition | Observation | Compound(s) |

| pH | Maximal stability in the slightly acidic to neutral pH range (pH 6.0-7.5).[9] Both acidic and alkaline conditions accelerate hydrolytic degradation.[8][9] | Phenoxymethylpenicillin Potassium |

| Temperature (Aqueous Solution) | At 25°C (room temperature), significant potency loss occurs in under 37 hours.[9][10] At 4°C (refrigerated), 90% potency is maintained for approximately 11.5 days.[9][10] Frozen solutions (-10°C to -20°C) can retain over 90% activity for 50 to 60 days.[9] | Phenoxymethylpenicillin Potassium |

| Repackaging | Stability is reduced when repackaged from the original container into plastic oral syringes.[9][10] | Phenoxymethylpenicillin Potassium |

| Incompatible Substances | Incompatible with acids, alkalis, oxidizing agents, heavy metal ions (e.g., copper, lead, zinc), glycerol, and some surface-active agents.[9] | Phenoxymethylpenicillin Potassium |

| Storage of Stock Solutions | Stock solutions in water (50 or 100 mg/mL) are stable for several months when stored at -80°C.[11] | Various Beta-Lactams |

| Autosampler Stability | Extracted samples of various beta-lactams are stable for at least 72 hours at +4°C in an autosampler.[12] | Various Beta-Lactams |

Experimental Protocols

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[13][14]

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent.

-

Equilibration: Seal the vials and place them on a shaker in a temperature-controlled incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[15]

-

Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully collect the supernatant. To remove any remaining solid particles, the supernatant should be filtered (using a filter compatible with the solvent) or centrifuged.[14]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[14][15] A calibration curve prepared with standards of known concentrations is used for accurate quantification.

Below is a graphical representation of the shake-flask solubility determination workflow.

A stability-indicating HPLC method is the standard approach for assessing the degradation of pharmaceutical compounds over time.[8]

Methodology:

-

Solution Preparation: Prepare solutions of the compound in the desired solvents and under the conditions to be tested (e.g., different pH values, temperatures).

-

Storage: Store the solutions under the specified conditions. For accelerated stability studies, elevated temperatures are often used.

-

Sampling: At predetermined time points, withdraw an aliquot of each solution.

-

HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.

-

Quantification: The concentration of the remaining intact drug is determined by comparing its peak area to that of a reference standard.

-

Data Analysis: The percentage of the remaining drug is plotted against time to determine the degradation kinetics.

The following diagram illustrates the workflow for an HPLC-based stability study.

References

- 1. Penicillin V Potassium | C16H17KN2O5S | CID 23676814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Penicillin V Potassium | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Item - Measurement and Correlation of the Solubility of Penicillin V Potassium in Ethanol + Water and 1âButyl Alcohol + Water Systems - figshare - Figshare [figshare.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Stability of penicillin V potassium in unit dose oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous Determination of Eight β-Lactam Antibiotics, Amoxicillin, Cefazolin, Cefepime, Cefotaxime, Ceftazidime, Cloxacillin, Oxacillin, and Piperacillin, in Human Plasma by Using Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

Propicillin vs. Penicillin G: A Fundamental Comparative Analysis for Drug Development Professionals

An In-depth Technical Guide on the Core Differences in Chemical Structure, Efficacy, and Pharmacokinetics

This technical guide provides a comprehensive examination of the fundamental differences between propicillin and penicillin G, two key members of the penicillin class of antibiotics. Tailored for researchers, scientists, and drug development professionals, this document delves into their distinct chemical structures, mechanisms of action, antibacterial spectra, pharmacokinetic profiles, and the experimental methodologies used for their evaluation. All quantitative data is presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams.

Core Structural and Physicochemical Distinctions

The primary difference between this compound and penicillin G lies in the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. Penicillin G possesses a benzyl (B1604629) side chain, while this compound features a phenoxybutanoyl side chain. This seemingly subtle variation has profound implications for the drugs' physicochemical properties, most notably their stability in acidic environments.

Table 1: Chemical and Physical Properties

| Property | This compound | Penicillin G |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxybutanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| Molecular Formula | C₁₈H₂₂N₂O₅S[1] | C₁₆H₁₈N₂O₄S |

| Molecular Weight | 378.4 g/mol [1] | 334.4 g/mol |

| Acid Stability | Acid-stable[2] | Acid-labile[3] |

The phenoxy group in this compound's side chain exerts an electron-withdrawing effect, which reduces the electron density of the amide oxygen in the β-lactam ring. This makes the ring less susceptible to acid-catalyzed hydrolysis, the primary degradation pathway in the stomach. Consequently, this compound is suitable for oral administration, whereas penicillin G is largely destroyed by gastric acid and must be administered parenterally for systemic infections.[2][3]

Mechanism of Action: A Shared Pathway

Both this compound and penicillin G are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Their primary targets are penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

By binding to the active site of PBPs, these penicillins acylate the serine residue, leading to the irreversible inactivation of the enzyme. This inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.

Antibacterial Spectrum: A Comparative Overview

Both this compound and penicillin G exhibit a narrow spectrum of activity, primarily targeting Gram-positive bacteria. Their efficacy against Gram-negative bacteria is limited due to the presence of an outer membrane that hinders their penetration to the target PBPs.

Table 2: Comparative In Vitro Activity (MIC, µg/mL)

| Organism | This compound (MIC) | Penicillin G (MIC) |

| Staphylococcus aureus (penicillin-susceptible) | 0.03 - 0.06 | 0.015 - 0.03 |

| Streptococcus pyogenes | ~0.01 | 0.008 |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.015 - 0.03 | 0.008 - 0.016 |

Note: MIC values can vary depending on the strain and testing methodology. The data presented is a compilation from various sources for comparative purposes.

While both are effective against susceptible strains, some studies suggest that penicillin G may have slightly lower MIC values against certain Gram-positive cocci. However, the clinical significance of these minor in vitro differences is debatable, especially when considering the pharmacokinetic advantages of this compound.

Pharmacokinetic Profiles: The Decisive Difference

The most significant divergence between this compound and penicillin G lies in their pharmacokinetic properties, which directly influence their clinical utility.

Table 3: Comparative Pharmacokinetic Parameters

| Parameter | This compound | Penicillin G |

| Route of Administration | Oral[2] | Parenteral (IV/IM)[4] |

| Oral Bioavailability | ~60-70% (as Penicillin V)[4] | <30%[5] |

| Plasma Protein Binding | ~80% (as Penicillin V)[6] | ~60%[6] |

| Elimination Half-life | ~1 hour | ~30 minutes[3] |

This compound's acid stability allows for reliable oral absorption, making it a convenient option for outpatient treatment of mild to moderate infections.[2] In contrast, the acid lability of penicillin G necessitates parenteral administration, restricting its use primarily to more severe infections in a hospital setting.[3] Although this compound exhibits higher plasma protein binding, its longer half-life contributes to a more sustained therapeutic concentration in the blood.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and penicillin G against various bacterial strains is typically determined using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antibiotic Solutions: Stock solutions of this compound and penicillin G are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

The chemical stability of this compound and penicillin G under various conditions (e.g., pH, temperature) can be quantitatively assessed using a stability-indicating HPLC method.

Protocol: HPLC Stability Assay

-

Sample Preparation: Solutions of this compound and penicillin G are prepared in different buffers (e.g., citrate, phosphate) at various pH levels and stored at controlled temperatures.

-

Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer). The flow rate and detection wavelength are optimized for the specific penicillin.

-

Analysis: At predetermined time points, aliquots of the stored solutions are injected into the HPLC system.

-

Quantification: The concentration of the intact penicillin is determined by measuring the peak area and comparing it to a standard curve. The percentage of degradation is calculated over time.

Logical Relationship: Clinical Utility Decision Pathway

The choice between this compound and penicillin G is primarily dictated by the clinical scenario, particularly the severity of the infection and the required route of administration.

Conclusion

The fundamental difference between this compound and penicillin G, their acid stability, dictates their distinct pharmacokinetic profiles and, consequently, their primary clinical applications. This compound's oral bioavailability makes it a valuable tool for treating common Gram-positive infections in an outpatient setting. In contrast, penicillin G remains a cornerstone for the parenteral treatment of more severe infections where high and rapidly achievable serum concentrations are necessary. For drug development professionals, the structural modification of the acyl side chain in this compound serves as a classic example of how targeted chemical changes can significantly enhance a drug's therapeutic potential by overcoming pharmacokinetic limitations.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Propicillin's Antibacterial Spectrum Against Streptococcus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propicillin is a semi-synthetic, acid-stable penicillin antibiotic.[1] While it has been used for the treatment of infections caused by Streptococcus species, a comprehensive search of currently available scientific literature and databases did not yield specific quantitative Minimum Inhibitory Concentration (MIC) data for this compound against various streptococcal species. This guide, therefore, provides a detailed overview of the expected antibacterial spectrum of this compound based on its classification as a penicillin and the known susceptibility of Streptococcus species to this class of antibiotics. Furthermore, this document outlines the standardized experimental protocols for determining antibacterial susceptibility and the established mechanism of action for penicillin-class antibiotics.

Antibacterial Spectrum of Penicillins Against Streptococcus Species

Penicillins, as a class, have historically demonstrated significant efficacy against a wide range of streptococcal species.[2][3] For many decades, Streptococcus pyogenes (Group A Streptococcus) has remained almost universally susceptible to penicillin.[4][5][6][7] While resistance has emerged in some other Gram-positive organisms, widespread resistance in Group A Streptococci has not been a significant clinical issue.[4][7]